molecular formula C13H18N2O3 B3019923 (2R,4S)-Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate CAS No. 1279200-14-4

(2R,4S)-Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B3019923
CAS No.: 1279200-14-4
M. Wt: 250.298
InChI Key: JOOCDHCBMLBIIN-NWDGAFQWSA-N
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Description

(2R,4S)-Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a chiral compound with significant potential in various scientific fields. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and is substituted with an amino group, a hydroxymethyl group, and a benzyl ester group. The stereochemistry of the compound is defined by the (2R,4S) configuration, indicating the specific three-dimensional arrangement of the substituents around the pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-amino alcohol or a γ-lactam.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, often using formaldehyde as the reagent.

    Amination: The amino group can be introduced through a reductive amination reaction, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.

    Esterification: The benzyl ester group can be introduced through an esterification reaction, typically using benzyl alcohol and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of suitable catalysts or under basic conditions.

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid (HCl) or sodium hydroxide (NaOH), can facilitate hydrolysis.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives.

    Hydrolysis: Formation of carboxylic acids and alcohols.

Scientific Research Applications

(2R,4S)-Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules and as a ligand in asymmetric catalysis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2R,4S)-Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The hydroxymethyl and amino groups can form hydrogen bonds with target molecules, while the benzyl ester group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2R,4S)-4-Amino-2-(hydroxymethyl)pyrrolidine-1-carboxylic acid: Lacks the benzyl ester group but shares the pyrrolidine core and stereochemistry.

    (2R,4S)-Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxamide: Contains an amide group instead of an ester group.

    (2R,4S)-Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate analogs: Various analogs with different substituents on the pyrrolidine ring or benzyl group.

Uniqueness

This compound is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity. The presence of the benzyl ester group enhances its hydrophobicity and potential for hydrophobic interactions, distinguishing it from similar compounds.

Properties

IUPAC Name

benzyl (2R,4S)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c14-11-6-12(8-16)15(7-11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9,14H2/t11-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOOCDHCBMLBIIN-NWDGAFQWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1CO)C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN([C@H]1CO)C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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